3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline
Description
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-3-5-17(11-15(14)2)28(25,26)20-13-23-19-6-4-16(22)12-18(19)21(20)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSAAOVZLXCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride and a base such as pyridine.
Morpholine Substitution: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorine atom or the morpholine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives or desulfonylated products.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent patterns:
Comparative Analysis:
- Morpholine vs. Methoxy/Amino Groups: The morpholine group in the target compound offers improved solubility compared to methoxy or amino substituents in analogues like 4k and 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, enhancing interactions with biological targets .
- Fluorine vs.
- Sulfonyl Group vs. Methyl/Amino Groups: The 3,4-dimethylbenzenesulfonyl group increases molecular polarity and metabolic stability relative to methyl or amino groups in analogues . This may reduce cytochrome P450-mediated degradation .
Pharmacological and Physicochemical Properties
Predicted Properties (Target Compound):
- LogP: Estimated ~3.5 (moderate lipophilicity due to sulfonyl and morpholine groups).
- Solubility: Higher aqueous solubility than analogues with methoxy or halogen substituents .
- Bioactivity: No direct data in evidence, but morpholine-containing compounds often exhibit kinase inhibition or antimicrobial activity .
Analogue Data:
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Predicted to cross the blood-brain barrier (BBB) due to moderate LogP (~3.0) and molecular weight (~400 Da) .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a quinoline core with various functional groups, enhancing its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.42 g/mol. The presence of fluorine and sulfonyl groups contributes to its unique chemical behavior and interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. Quinoline derivatives are known to inhibit various enzymes, including:
- Acetylcholinesterase (AChE) : The compound may exhibit inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, potentially benefiting mood disorders.
Antimicrobial Properties
Research indicates that quinoline derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds exhibit potent effects against bacteria such as Bacillus pumilus and fungi like Candida albicans.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus pumilus | 5 μg/mL |
| Candida albicans | 8 μg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a related study demonstrated that quinoline derivatives could inhibit tumor growth in vitro and in vivo.
Case Studies
- Study on AChE Inhibition :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
